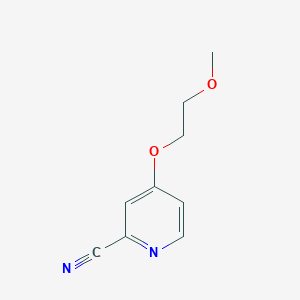
1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
概要
説明
“1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H12F3N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . Its structure was also confirmed by X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 215.21 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 263.6±40.0 °C at 760 mmHg, and a flash point of 113.2±27.3 °C . It has one rotatable bond, no hydrogen bond donors, and four hydrogen bond acceptors .科学的研究の応用
Antifungal and Antibacterial Properties : Isoflavonoids, with a basic unit of 3-phenyl-chroman-4-one, are known for their antifungal and antibacterial properties. Studies on similar compounds, like spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], suggest potential applications in this area (Thinagar et al., 2000).
Bio-Evaluation in Pharmacology : Novel trifluoromethyl phenyl-triazole-pyridine hybrids have been synthesized for bio-evaluation against human bacterial pathogens and fungal strains, demonstrating potential pharmacological applications (Jha & Ramarao, 2017).
Synthesis of Fluorinated Derivatives : Research includes the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, indicating the relevance in the development of new pharmaceutical compounds (Kuznecovs et al., 2020).
Catalysis in Organic Synthesis : The use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid in catalysis demonstrates the role of related pyrrolidine compounds in organic synthesis, particularly in reactions requiring high regio- and enantioselectivity (Chowdhury & Ghosh, 2009).
Development of New Catalysts : The synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from related pyrrolidine compounds has implications in the development of new catalysts and intermediates in chemical reactions (Lan Zhi-li, 2011).
Electrochemical Properties in Material Science : Studies on fulleropyrrolidines containing trifluoromethyl groups have shown that these compounds have significant fluorescence and electrochemical properties, indicating potential applications in material science, particularly in photovoltaic conversion materials (Li et al., 2012).
Safety and Hazards
特性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWZXBDFFSHWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
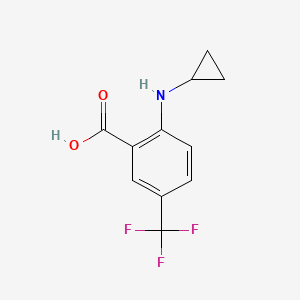


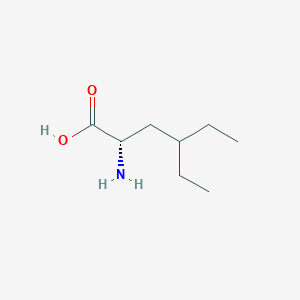
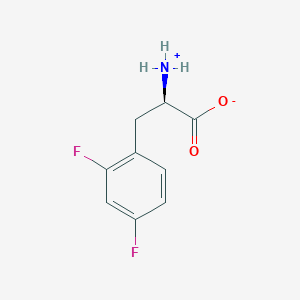
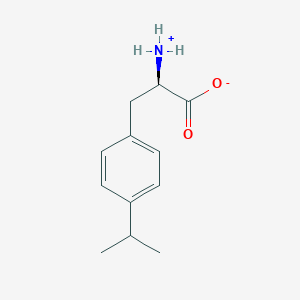

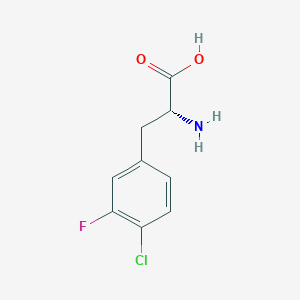
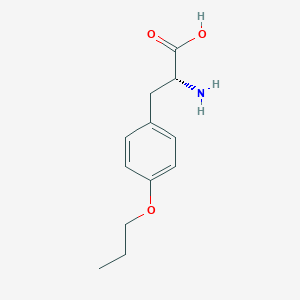

![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7868114.png)
![Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate](/img/structure/B7868117.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7868125.png)
